molecular formula C16H13NO5 B11830743 6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione CAS No. 73590-03-1

6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione

Cat. No.: B11830743
CAS No.: 73590-03-1
M. Wt: 299.28 g/mol
InChI Key: IVBXHDBKVLRPEJ-UHFFFAOYSA-N
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Description

6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione is a chemical compound with the molecular formula C16H13NO5 and a molecular weight of 299.278 g/mol . This compound is known for its unique structure, which includes a benzo[g]isoquinoline core with hydroxy, methoxy, and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione typically involves multi-step organic reactions. One documented synthetic route includes the following steps :

    Starting Material: The synthesis begins with a suitable precursor, such as scorpinone (CAS number 77794-86-6).

    Reaction Conditions: The precursor undergoes a series of reactions, including methylation and hydroxylation, under controlled conditions to introduce the desired functional groups.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized applications and limited commercial demand. the principles of large-scale organic synthesis, including batch reactors and continuous flow systems, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinone moiety to a hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction can produce hydroquinone analogs.

Scientific Research Applications

6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione has several scientific research applications :

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.

    Medicine: Research explores its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Scorpinone (CAS number 77794-86-6): A precursor in the synthesis of 6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione.

    5,8-Isoquinolinedione (CAS number 24011-03-8): Another isoquinoline derivative with similar structural features.

    8-O-Methyl-bostrycoidin: A related compound with methoxy and hydroxy substituents.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzo[g]isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

CAS No.

73590-03-1

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

6-hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione

InChI

InChI=1S/C16H13NO5/c1-7-4-8-9(6-17-7)15(19)12-10(21-2)5-11(22-3)16(20)13(12)14(8)18/h4-6,20H,1-3H3

InChI Key

IVBXHDBKVLRPEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)C3=C(C2=O)C(=C(C=C3OC)OC)O

Origin of Product

United States

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